molecular formula C13H10N2O3S B12217618 N-(4-Phenyl-2-thiazolyl)maleamic acid

N-(4-Phenyl-2-thiazolyl)maleamic acid

Cat. No.: B12217618
M. Wt: 274.30 g/mol
InChI Key: QHOGPVCLQLWLMW-SREVYHEPSA-N
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Description

N-(4-Phenyl-2-thiazolyl)maleamic acid is a compound that features a thiazole ring substituted with a phenyl group and a maleamic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenyl-2-thiazolyl)maleamic acid typically involves the reaction of 4-phenyl-2-thiazolylamine with maleic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenyl-2-thiazolyl)maleamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the maleamic acid moiety.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-Phenyl-2-thiazolyl)maleamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Phenyl-2-thiazolyl)maleamic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The maleamic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmaleamic acid: Similar structure but lacks the thiazole ring.

    4-Phenylthiazole: Contains the thiazole ring but lacks the maleamic acid moiety.

    Thiazole derivatives: Various derivatives with different substituents on the thiazole ring.

Uniqueness

N-(4-Phenyl-2-thiazolyl)maleamic acid is unique due to the combination of the thiazole ring and the maleamic acid moiety

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

(Z)-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]but-2-enoic acid

InChI

InChI=1S/C13H10N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-8H,(H,17,18)(H,14,15,16)/b7-6-

InChI Key

QHOGPVCLQLWLMW-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O

Origin of Product

United States

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